molecular formula C8H7N5 B8568543 5-Ethenyl-2-(1H-tetrazol-1-yl)pyridine

5-Ethenyl-2-(1H-tetrazol-1-yl)pyridine

Cat. No. B8568543
M. Wt: 173.17 g/mol
InChI Key: IJYKNWNBJDYCRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Ethenyl-2-(1H-tetrazol-1-yl)pyridine is a useful research compound. Its molecular formula is C8H7N5 and its molecular weight is 173.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Ethenyl-2-(1H-tetrazol-1-yl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Ethenyl-2-(1H-tetrazol-1-yl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

5-Ethenyl-2-(1H-tetrazol-1-yl)pyridine

Molecular Formula

C8H7N5

Molecular Weight

173.17 g/mol

IUPAC Name

5-ethenyl-2-(tetrazol-1-yl)pyridine

InChI

InChI=1S/C8H7N5/c1-2-7-3-4-8(9-5-7)13-6-10-11-12-13/h2-6H,1H2

InChI Key

IJYKNWNBJDYCRK-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CN=C(C=C1)N2C=NN=N2

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirring solution of 5-bromo-2-(1H-tetrazol-1-yl)pyridine (1.0 g, 4.42 mmol), in EtOH (70 mL) were added bis[(diphenylphosphino)ferrocene]dichloropalladium(II), complex with dichloromethane (0.361 g, 0.442 mmol), potassium vinyl trifluoroborate (1.18 g, 8.85 mmol, 2 equiv.), triethylamine (1.23 mL, 8.85 mmol, 2 equiv), and water (0.5 mL). The reaction mixture was heated to reflux (90° C., oil bath). Upon completion as determined by reverse phase HPLC-MS (1-2 h) and TLC (eluent: 10% ethyl acetate in hexanes), the reaction was cooled to room temperature, and then was diluted with water and extracted with EtOAc. The combined organic layers were washed with brine and dried over MgSO4. The extracts were concentrated and chromatographed over a column of SiO2 (0-20% EtOAc/hexanes as eluent). Evaporation of the solvent yielded the title compound.
Quantity
1 g
Type
reactant
Reaction Step One
[Compound]
Name
bis[(diphenylphosphino)ferrocene]dichloropalladium(II)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.361 g
Type
reactant
Reaction Step One
[Compound]
Name
potassium vinyl trifluoroborate
Quantity
1.18 g
Type
reactant
Reaction Step One
Quantity
1.23 mL
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step One
Name
Quantity
0.5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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